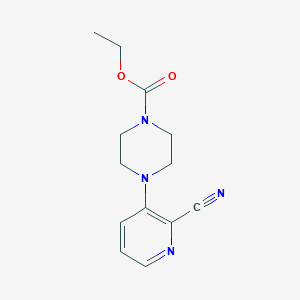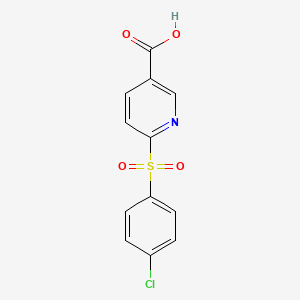![molecular formula C20H23FN6 B12243909 5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12243909.png)
5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluoro, pyrazolyl, and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include fluorinating agents, pyrazole derivatives, and piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine
- 4,4-difluoro-1H-pyrazole derivatives
Uniqueness
5-fluoro-4-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23FN6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-fluoro-4-[4-[2-(4-methylpyrazol-1-yl)ethyl]piperazin-1-yl]-6-phenylpyrimidine |
InChI |
InChI=1S/C20H23FN6/c1-16-13-24-27(14-16)12-9-25-7-10-26(11-8-25)20-18(21)19(22-15-23-20)17-5-3-2-4-6-17/h2-6,13-15H,7-12H2,1H3 |
InChI Key |
DPQXTRAWLDSKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243832.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B12243841.png)
![2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243846.png)
![2-methoxy-5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12243853.png)

![2-phenyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243866.png)
![1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B12243880.png)
![3-Cyclopropyl-6-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12243885.png)

![Tert-butyl N-[3-(1,3-thiazol-2-yl)propyl]carbamate](/img/structure/B12243915.png)
![2-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12243930.png)
![N-methyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]-3-oxobutanamide](/img/structure/B12243933.png)
![7-Fluoro-2-methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12243938.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12243941.png)
